molecular formula C15H27O5PSi2 B13419784 Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate CAS No. 62591-74-6

Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate

Cat. No.: B13419784
CAS No.: 62591-74-6
M. Wt: 374.52 g/mol
InChI Key: HCBPTKWYEFOCHM-UHFFFAOYSA-N
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Description

Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate is an organophosphorus compound characterized by the presence of a benzyl group, a phosphoryl group, and two trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate typically involves the reaction of benzyl acetate with a phosphorylating agent in the presence of trimethylsilyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Benzyl acetate} + \text{Phosphorylating agent} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphates and phosphonates.

Scientific Research Applications

Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate has several scientific research applications:

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate involves the interaction of its phosphoryl group with various molecular targets. The trimethylsilyl groups provide steric protection, allowing selective reactions at the phosphoryl site. The compound can participate in phosphorylation reactions, transferring its phosphoryl group to other molecules, thereby modifying their chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl phosphate
  • Benzyl phosphate
  • Bis(trimethylsilyl)phosphoryl chloride

Uniqueness

Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate is unique due to the combination of benzyl and trimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable reagent in organic synthesis and materials science, distinguishing it from other similar compounds.

Properties

CAS No.

62591-74-6

Molecular Formula

C15H27O5PSi2

Molecular Weight

374.52 g/mol

IUPAC Name

benzyl 2-bis(trimethylsilyloxy)phosphorylacetate

InChI

InChI=1S/C15H27O5PSi2/c1-22(2,3)19-21(17,20-23(4,5)6)13-15(16)18-12-14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3

InChI Key

HCBPTKWYEFOCHM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OP(=O)(CC(=O)OCC1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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